![molecular formula C13H32Sn2 B14588394 Triethyl[4-(trimethylstannyl)butyl]stannane CAS No. 61222-20-6](/img/structure/B14588394.png)
Triethyl[4-(trimethylstannyl)butyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl[4-(trimethylstannyl)butyl]stannane is an organotin compound characterized by the presence of tin atoms bonded to hydrocarbon groups. This compound is part of the broader class of organotin compounds, which have significant applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[4-(trimethylstannyl)butyl]stannane typically involves the reaction of triethylstannane with 4-(trimethylstannyl)butyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of solvents such as tetrahydrofuran or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Triethyl[4-(trimethylstannyl)butyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The tin atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reagents such as tributyltin hydride and silicon hydrides are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Substituted organotin compounds.
科学的研究の応用
Triethyl[4-(trimethylstannyl)butyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
作用機序
The mechanism of action of Triethyl[4-(trimethylstannyl)butyl]stannane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The tin atoms in the compound can form stable bonds with other elements, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
Tributyltin hydride: Another organotin compound used as a reducing agent in radical reactions.
Trimethyl(tributylstannyl)silane: Similar in structure and used in similar applications.
Uniqueness
Triethyl[4-(trimethylstannyl)butyl]stannane is unique due to its specific structure, which provides distinct reactivity and stability compared to other organotin compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
特性
CAS番号 |
61222-20-6 |
|---|---|
分子式 |
C13H32Sn2 |
分子量 |
425.8 g/mol |
IUPAC名 |
triethyl(4-trimethylstannylbutyl)stannane |
InChI |
InChI=1S/C4H8.3C2H5.3CH3.2Sn/c1-3-4-2;3*1-2;;;;;/h1-4H2;3*1H2,2H3;3*1H3;; |
InChIキー |
MVVWEGKMFZYSPU-UHFFFAOYSA-N |
正規SMILES |
CC[Sn](CC)(CC)CCCC[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


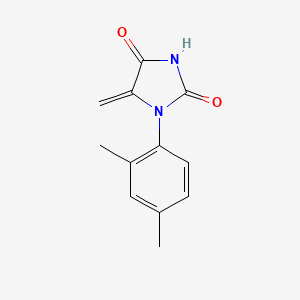
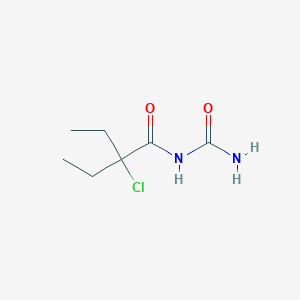
![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
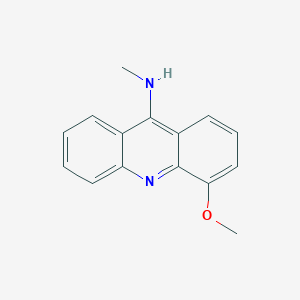
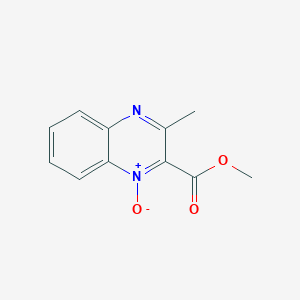
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
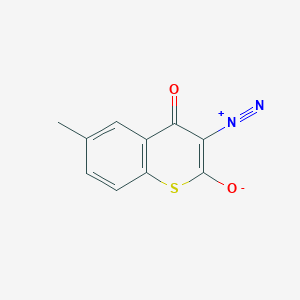
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
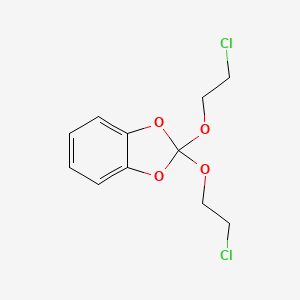
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
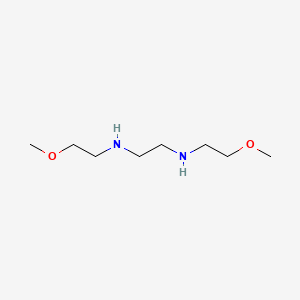
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
